molecular formula C12H12N4O B12544920 Dibenzo[b,d]furan-1,2,7,8-tetramine CAS No. 866362-06-3

Dibenzo[b,d]furan-1,2,7,8-tetramine

Cat. No.: B12544920
CAS No.: 866362-06-3
M. Wt: 228.25 g/mol
InChI Key: KEZMEAAPOSZOMQ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-1,2,7,8-tetramine is a heterocyclic organic compound derived from dibenzofuran. Dibenzofuran itself is an aromatic compound with two benzene rings fused to a central furan ring . The tetramine derivative is characterized by the presence of four amine groups attached to the dibenzofuran core, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-1,2,7,8-tetramine typically involves multi-step organic reactions. One common approach is the nitration of dibenzofuran, followed by reduction to introduce the amine groups. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the tetramine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-1,2,7,8-tetramine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted dibenzofuran derivatives.

Scientific Research Applications

Dibenzo[b,d]furan-1,2,7,8-tetramine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of dibenzo[b,d]furan-1,2,7,8-tetramine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-1,2,7,8-tetramine is unique due to the presence of four amine groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Dibenzo[b,d]furan-1,2,7,8-tetramine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a polycyclic aromatic amine characterized by a dibenzofuran backbone with four amine substituents. Its unique structure allows for various interactions with biological targets, particularly in kinase inhibition and anti-cancer activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Notably:

  • Pim Kinases : Studies have shown that dibenzo[b,d]furan derivatives exhibit potent inhibitory effects on Pim-1 and Pim-2 kinases. These kinases play crucial roles in cell survival and proliferation, making them attractive targets for cancer therapy. For instance, compound 44 demonstrated an impressive IC50 value of 0.06 µM against Pim-1 and 0.026 µM against CLK1 (cdc2-like kinase 1) .
  • Phosphodiesterase Inhibition : Other derivatives of dibenzo[b,d]furan have been investigated for their ability to inhibit phosphodiesterase (PDE) enzymes. PDE-4B inhibitors derived from dibenzo[b,d]furan showed promising results in reducing inflammation in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of various dibenzo[b,d]furan derivatives:

CompoundTarget Kinase/EnzymeIC50 (µM)Activity Description
Compound 44Pim-10.06Potent inhibitor
Compound 44CLK10.026Potent inhibitor
Compound 24PDE-4BNot specifiedAnti-inflammatory effects in vivo
Compound 46MV4-11 Cell Line1.20Moderate anti-cancer activity

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on acute myeloid leukemia (AML), dibenzo[b,d]furan derivatives were tested against the MV4-11 cell line. The results indicated that compounds bearing hydroxyl groups significantly inhibited cell growth compared to the parent compound cercosporamide . The study highlighted the structure-activity relationship (SAR), suggesting that specific substitutions on the dibenzofuran ring enhance biological activity.

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of dibenzo[b,d]furan derivatives in models of asthma and uveitis. Compound 24 exhibited good systemic availability and non-toxicity while demonstrating significant reductions in TNF-α levels . This suggests potential therapeutic applications for inflammatory diseases.

Toxicity and Safety Profile

Research into the toxicity of dibenzo[b,d]furan derivatives has shown variable results depending on the specific structure and substituents present. For instance, tetrabrominated forms have been characterized for their environmental persistence but are not expected to exhibit severe toxicity due to rapid metabolic elimination .

Properties

CAS No.

866362-06-3

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

dibenzofuran-1,2,7,8-tetramine

InChI

InChI=1S/C12H12N4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H,13-16H2

InChI Key

KEZMEAAPOSZOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=CC(=C(C=C3O2)N)N)C(=C1N)N

Origin of Product

United States

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